(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
Description
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a 4-methyl-2-nitrophenoxy substituent. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps , while the nitro group on the phenoxy ring may influence electronic properties, reactivity, and bioactivity . This compound is typically synthesized via nucleophilic substitution or coupling reactions, with the Boc group introduced early to protect the pyrrolidine nitrogen .
Properties
IUPAC Name |
(2S,4S)-4-(4-methyl-2-nitrophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c1-10-5-6-14(12(7-10)19(23)24)25-11-8-13(15(20)21)18(9-11)16(22)26-17(2,3)4/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLXKMNTVAZGX-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid is a pyrrolidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in drug development. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Molecular Formula : C₁₇H₂₂N₂O₇
CAS Number : 1217621-04-9
Molecular Weight : 358.37 g/mol
Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a nitrophenoxy substituent, which may influence its bioactivity.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : In vitro assays indicate that the compound demonstrates antimicrobial activity against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Early research indicates that this compound may inhibit the proliferation of cancer cells, possibly by inducing apoptosis or inhibiting key signaling pathways involved in cell growth and survival.
Case Studies
-
Antibacterial Activity :
- A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising lead for further development .
- Anticancer Potential :
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | Assay Method | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC Determination | MIC = 5 µg/mL |
| Antibacterial | Escherichia coli | MIC Determination | MIC = 10 µg/mL |
| Anticancer | MCF-7 Cells | Cell Viability Assay | IC50 = 15 µM |
| Apoptosis Induction | MCF-7 Cells | Flow Cytometry | Increased apoptosis |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of the pyrrolidine core.
- Introduction of the tert-butoxycarbonyl protecting group.
- Substitution reactions to attach the nitrophenoxy moiety.
Exploring derivatives of this compound could enhance its biological activity and selectivity towards specific targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
Stereochemical Impact : The (2S,4S) configuration in the target compound contrasts with (2S,4R) analogues (e.g., and ), which may alter conformational stability and biological target interactions.
Substituent Effects: Nitro Group: The electron-withdrawing nitro group (target compound) increases acidity of the carboxylic acid (pKa ~3.6 in related compounds ) compared to electron-donating groups like methoxy (pKa ~4.2 estimated). Chloro and Bulky Groups: Chloro () and tert-pentyl () substituents enhance lipophilicity (LogD ~2.5–3.0), favoring membrane permeability in drug design. Phenyl vs.
Table 2: Comparative Physicochemical and Hazard Data
Notes:
- Lower LogD in phenyl analogues () suggests reduced bioavailability compared to nitrophenoxy derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
